molecular formula C11H12N2O B13587623 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol

1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol

Cat. No.: B13587623
M. Wt: 188.23 g/mol
InChI Key: DNJGZAYIHISOFF-UHFFFAOYSA-N
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Description

1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a cyclopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropanol derivatives.

Scientific Research Applications

1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Uniqueness: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is unique due to its combination of the imidazo[1,2-a]pyridine core and the cyclopropanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C11H12N2O/c14-11(4-5-11)7-9-8-12-10-3-1-2-6-13(9)10/h1-3,6,8,14H,4-5,7H2

InChI Key

DNJGZAYIHISOFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=C3N2C=CC=C3)O

Origin of Product

United States

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